amine](/img/structure/B13233622.png)
[(2-Bromophenyl)methyl](2-ethoxyethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromophenyl)methylamine is an organic compound with the molecular formula C11H16BrNO It is a derivative of benzylamine, where the benzyl group is substituted with a bromine atom at the ortho position and an ethoxyethyl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)methylamine can be achieved through several synthetic routes. One common method involves the reaction of 2-bromobenzyl chloride with 2-ethoxyethylamine in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.
Another method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 2-bromobenzylamine is reacted with 2-ethoxyethylboronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of (2-Bromophenyl)methylamine may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(2-Bromophenyl)methylamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Sodium hydroxide, potassium carbonate, or other bases in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride, or other reducing agents in ether or alcohol solvents.
Major Products
Substitution: Formation of new substituted benzylamines or benzyl ethers.
Oxidation: Formation of imines, nitriles, or other oxidized derivatives.
Reduction: Formation of primary amines or alcohols.
Scientific Research Applications
(2-Bromophenyl)methylamine has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Biological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Industrial Applications: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromophenyl)methylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and ethoxyethyl group can influence the compound’s binding affinity and selectivity for these targets. The exact molecular pathways involved would depend on the specific biological context and target.
Comparison with Similar Compounds
(2-Bromophenyl)methylamine can be compared with other similar compounds, such as:
(2-Chlorophenyl)methylamine: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
(2-Bromophenyl)methylamine: Similar structure but with a methoxyethyl group instead of ethoxyethyl, which may influence its solubility and reactivity.
(2-Bromophenyl)methylamine: Similar structure but with different substituents on the benzyl group, affecting its chemical and biological properties.
Properties
Molecular Formula |
C11H16BrNO |
|---|---|
Molecular Weight |
258.15 g/mol |
IUPAC Name |
N-[(2-bromophenyl)methyl]-2-ethoxyethanamine |
InChI |
InChI=1S/C11H16BrNO/c1-2-14-8-7-13-9-10-5-3-4-6-11(10)12/h3-6,13H,2,7-9H2,1H3 |
InChI Key |
UKBWNKXUXGTBRV-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCNCC1=CC=CC=C1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3-Bromophenyl)amino]-3-fluoropropan-2-ol](/img/structure/B13233540.png)
![Methyl 3-{[2-(piperidin-2-yl)ethyl]sulfanyl}propanoate](/img/structure/B13233543.png)
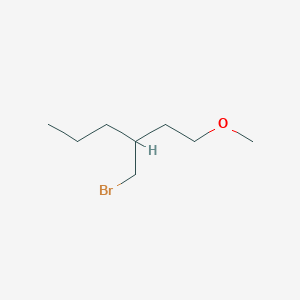
![{6-Ethyl-1-oxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B13233556.png)
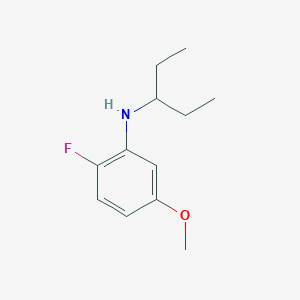
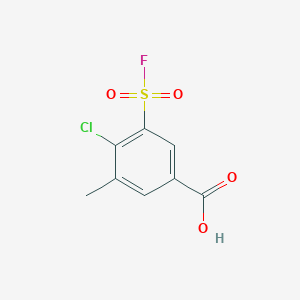
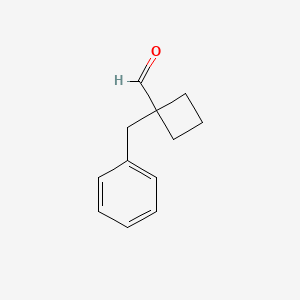
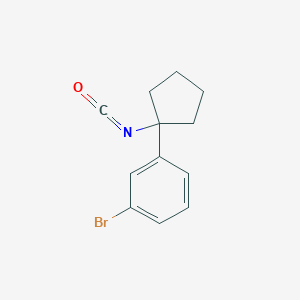

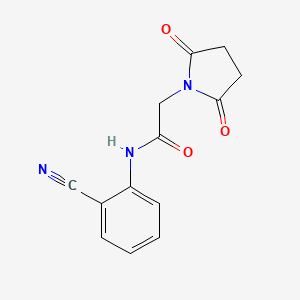

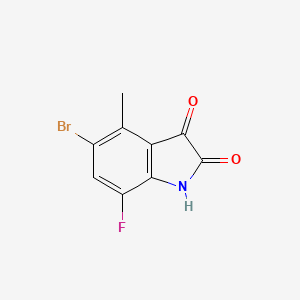
![N-[1-(5-methylfuran-2-yl)ethyl]aniline](/img/structure/B13233637.png)
![3-[(Piperidin-2-yl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B13233640.png)
